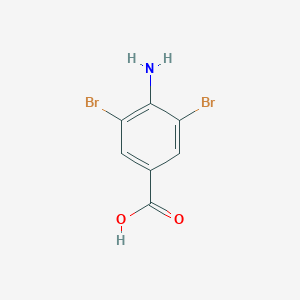

4-Amino-3,5-dibromobenzoic acid

Descripción general

Descripción

4-Amino-3,5-dibromobenzoic acid is an organic compound with the chemical formula C7H5Br2NO2. It is a white to yellow powder or crystalline solid that is soluble in some organic solvents such as chloroform, dimethyl sulfoxide, and ethanol . This compound is known for its applications in various fields of scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Amino-3,5-dibromobenzoic acid can be synthesized through the amination of 3,5-dibromobenzoic acid. This process involves reacting 3,5-dibromobenzoic acid with an appropriate amount of ammonia gas under alkaline conditions . Another method involves the bromination of 4-aminobenzoic acid, followed by purification steps to obtain the desired product .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4-Amino-3,5-dibromobenzoic acid undergoes various chemical reactions, including nucleophilic substitution and electrophilic substitution reactions . These reactions are fundamental in modifying the compound for different applications.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reaction typically occurs under basic conditions.

Electrophilic Substitution: Reagents such as bromine or chlorine can be used under acidic conditions to introduce additional substituents on the aromatic ring.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted amine derivative, while electrophilic substitution with bromine can produce a polybrominated compound.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Amino-3,5-dibromobenzoic acid has been explored for its pharmacological potential, particularly as a precursor in the synthesis of various bioactive compounds.

Synthesis of Antimicrobial Agents

Research indicates that derivatives of this compound can be synthesized to create antimicrobial agents. For example, studies have shown that modifications to the amino and bromine groups can enhance antibacterial activity against specific pathogens.

Case Study: Antibacterial Activity

A study conducted by Salakhov et al. demonstrated that synthesized derivatives exhibited significant antibacterial properties against Gram-positive bacteria, suggesting potential for developing new antibiotics based on this compound .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that certain derivatives can inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases.

Case Study: Inhibition of Cytokines

In a controlled experiment, derivatives of this compound were tested for their ability to inhibit TNF-alpha production in macrophages. Results indicated a dose-dependent inhibition, highlighting the compound's potential as an anti-inflammatory agent .

Material Science Applications

In addition to its pharmaceutical uses, this compound is utilized in materials science for its properties as a building block in polymer synthesis.

Polymer Synthesis

The compound serves as a monomer in the production of polyimides and other polymers due to its ability to form stable bonds when reacted with various functional groups.

Case Study: Polyimide Development

Research has shown that incorporating this compound into polyimide formulations can enhance thermal stability and mechanical properties. A study published in the Journal of Applied Polymer Science highlighted the improved performance metrics of polyimides synthesized with this compound compared to traditional formulations .

Environmental Applications

Recent studies have also explored the environmental implications of this compound, particularly regarding its biodegradation and potential use in bioremediation.

Biodegradation Studies

Research has indicated that specific microbial strains can utilize this compound as a carbon source, leading to its degradation in anaerobic conditions.

Case Study: Microbial Dehalogenation

An investigation into the anaerobic degradation pathways revealed that certain bacteria could effectively dehalogenate this compound, suggesting its potential use in bioremediation strategies for contaminated sites .

Mecanismo De Acción

The mechanism of action of 4-Amino-3,5-dibromobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

- 4-Amino-3,5-dibromobenzenesulfonamide

- 4-Amino-3,5-dibromobenzonitrile

- 4-Amino-3,5-dibromophenol

Comparison: Compared to these similar compounds, 4-Amino-3,5-dibromobenzoic acid is unique due to its specific chemical structure and properties. Its solubility in organic solvents and its ability to undergo various chemical reactions make it a versatile compound for research and industrial applications. Additionally, its potential biological activities set it apart from other similar compounds .

Actividad Biológica

4-Amino-3,5-dibromobenzoic acid (CAS No. 4123-72-2) is an organic compound with significant biological activity and potential applications in medicinal chemistry. Its structure, characterized by two bromine atoms and an amino group on a benzoic acid backbone, enables it to participate in various biological interactions. This article reviews the compound's biological properties, including its antibacterial effects, potential mechanisms of action, and relevant case studies.

- Molecular Formula : C7H5Br2NO2

- Molecular Weight : 294.93 g/mol

- Physical Form : White to yellow powder or crystalline solid

- Solubility : Soluble in organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and ethanol.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibacterial agents.

Table 1: Antibacterial Activity Against Selected Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

The mode of action for this compound is believed to involve nucleophilic and electrophilic substitution reactions that affect bacterial cell wall synthesis and function. The compound's ability to permeate biological membranes suggests that it may interfere with intracellular processes as well.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has high gastrointestinal absorption and can potentially cross the blood-brain barrier. This characteristic may enhance its therapeutic applications in treating central nervous system infections or conditions.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various derivatives of dibromobenzoic acids. This compound was highlighted for its superior activity against multidrug-resistant strains of Staphylococcus aureus. The study concluded that modifications to the amino group could enhance potency while reducing toxicity .

Case Study 2: Synthesis and Biological Evaluation

In another research effort, scientists synthesized several derivatives of this compound to assess their biological activity. One derivative exhibited a significant reduction in bacterial growth at lower concentrations compared to the parent compound. This study underscored the importance of structural modifications in optimizing antibacterial activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Antibacterial Activity (MIC) |

|---|---|---|

| This compound | Two bromines, amino group | 32 µg/mL |

| 4-Amino-3-bromobenzoic acid | One bromine, amino group | 64 µg/mL |

| 4-Amino-3-nitrobenzoic acid | Nitro group instead of bromine | 128 µg/mL |

This comparative analysis indicates that while structural similarities exist among these compounds, variations in halogen substitution significantly impact their biological activities.

Propiedades

IUPAC Name |

4-amino-3,5-dibromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYQFZKTKAMCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474767 | |

| Record name | 4-amino-3,5-dibromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4123-72-2 | |

| Record name | 4-amino-3,5-dibromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.